N-[2-(4-chlorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-methylpropanamide
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Overview
Description
N-[2-(4-chlorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-methylpropanamide is a synthetic organic compound that belongs to the class of benzotriazole derivatives Benzotriazoles are known for their diverse applications in various fields, including chemistry, biology, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-chlorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-methylpropanamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Benzotriazole Core: The benzotriazole core is synthesized through the cyclization of o-phenylenediamine with nitrous acid.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a suitable chlorinated aromatic compound reacts with the benzotriazole core.
Attachment of the Isobutyramide Group: The final step involves the acylation of the benzotriazole derivative with isobutyryl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-chlorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzotriazole derivatives.
Scientific Research Applications
N-[2-(4-chlorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-methylpropanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized as a stabilizer in polymers and as a corrosion inhibitor in metal coatings.
Mechanism of Action
The mechanism of action of N-[2-(4-chlorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-methylpropanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N-(4-Chloro-phenyl)-benzotriazole: Similar structure but lacks the isobutyramide group.
2-(4-Chloro-phenyl)-benzotriazole: Similar structure but lacks the methyl group.
N-(4-Chloro-phenyl)-6-methyl-benzotriazole: Similar structure but lacks the isobutyramide group.
Uniqueness
N-[2-(4-chlorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-methylpropanamide is unique due to the presence of both the isobutyramide and methyl groups, which can influence its chemical reactivity and biological activity. This combination of functional groups may enhance its stability, solubility, and interaction with molecular targets compared to similar compounds.
Properties
Molecular Formula |
C17H17ClN4O |
---|---|
Molecular Weight |
328.8g/mol |
IUPAC Name |
N-[2-(4-chlorophenyl)-6-methylbenzotriazol-5-yl]-2-methylpropanamide |
InChI |
InChI=1S/C17H17ClN4O/c1-10(2)17(23)19-14-9-16-15(8-11(14)3)20-22(21-16)13-6-4-12(18)5-7-13/h4-10H,1-3H3,(H,19,23) |
InChI Key |
XCNCDFVUGCPIIO-UHFFFAOYSA-N |
SMILES |
CC1=CC2=NN(N=C2C=C1NC(=O)C(C)C)C3=CC=C(C=C3)Cl |
Canonical SMILES |
CC1=CC2=NN(N=C2C=C1NC(=O)C(C)C)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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